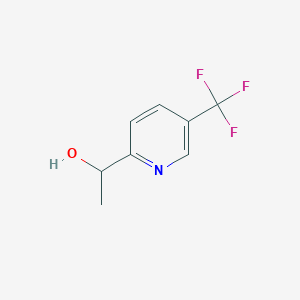

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol

Description

BenchChem offers high-quality 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5(13)7-3-2-6(4-12-7)8(9,10)11/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIPRZYFPIINFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Biological Utility & Biocatalytic Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

The following technical guide details the biological utility, enzymatic synthesis, and pharmacophoric significance of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol .

Executive Summary

1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (CAS: 1345973-17-2) is a critical chiral building block utilized in the synthesis of high-potency pharmaceuticals and agrochemicals. Its structural core—the 5-trifluoromethylpyridine (TFMP) moiety—acts as a "privileged scaffold," conferring metabolic stability and optimized lipophilicity to bioactive molecules.

This guide analyzes the compound’s dual biological relevance:

-

As a Substrate (Upstream): High-specificity enzymatic recognition by Ketoreductases (KREDs) for enantioselective synthesis.

-

As a Pharmacophore (Downstream): Its role as a bioisostere for phenyl-ethanol derivatives in CCR5 antagonists and kinase inhibitors.

Pharmacophoric Activity & Mechanism

The biological activity of this alcohol is primarily defined by its contribution to the final drug molecule's binding affinity and pharmacokinetic profile. It serves as a precursor to chiral amines and ethers found in modulators of G-protein coupled receptors (GPCRs) and kinases.

The "TFMP Effect" in Ligand Binding

The 5-trifluoromethylpyridine moiety offers distinct advantages over its phenyl analogs (e.g., in the CCR5 antagonist AD101/Vicriviroc series).

-

Metabolic Blocking: The trifluoromethyl (-CF

) group at the 5-position blocks Cytochrome P450-mediated oxidation, significantly extending the half-life ( -

Electronic Modulation: The pyridine nitrogen (position 2) acts as a weak hydrogen bond acceptor, altering the pKa of adjacent amines and improving water solubility compared to the carbocyclic analog.

-

Hydrophobic Interactions: The bulky -CF

group fills hydrophobic pockets (e.g., S2 subsites in proteases or allosteric pockets in kinases), enhancing potency via the "Fluorine Effect."

Comparative Bioisosterism

In drug design, this molecule is often swapped with 1-(4-(trifluoromethyl)phenyl)ethanol .

| Feature | Phenyl Analog (e.g., AD101 Intermediate) | Pyridyl Analog (Subject Compound) | Biological Impact |

| LogP (Lipophilicity) | High (Lipophilic) | Moderate (Lower) | Pyridine reduces non-specific binding; improves oral bioavailability. |

| Metabolic Stability | Susceptible to ring oxidation | Resistant (N-deactivation) | Pyridine ring is electron-deficient, resisting oxidative attack. |

| H-Bonding | None (Ring) | Acceptor (Pyridine N) | Potential for additional anchor points in the receptor active site. |

Pathway Visualization: Pharmacophore Integration

The following diagram illustrates how this chiral alcohol is derivatized into active pharmaceutical ingredients (APIs).

Figure 1: Derivatization pathway of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol into bioactive pharmacophores.[1][2][3][4]

Biocatalytic Synthesis Protocol

The most significant "biological activity" reported for this specific CAS is its interaction with oxidoreductase enzymes. Chemical reduction (e.g., NaBH

Experimental Workflow: Stereoselective Reduction

This protocol utilizes a recombinant Escherichia coli whole-cell system expressing a specific Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).

Objective: Synthesis of (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol with >99% e.e.

Reagents & Materials:

-

Substrate: 5-(trifluoromethyl)-2-acetylpyridine (50 mM final conc).

-

Biocatalyst: Recombinant E. coli cells (OD

= 20) expressing KRED (e.g., from Leifsonia xyli or commercial KRED screening kit). -

Co-substrate: Isopropanol (IPA) as a hydrogen donor for cofactor regeneration.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Protocol:

-

Biomass Preparation:

-

Cultivate recombinant E. coli in LB medium with antibiotic selection at 37°C.

-

Induce protein expression with 0.5 mM IPTG when OD

reaches 0.6. Incubate at 25°C for 16 hours. -

Harvest cells by centrifugation (4,000 g, 20 min) and resuspend in KPi buffer.

-

-

Reaction Initiation:

-

In a reaction vessel, combine:

-

850 µL Cell Suspension (resuspended pellets).

-

150 µL Isopropanol (15% v/v final).

-

Add Substrate dissolved in DMSO (final conc. 50 mM).

-

-

Note: The IPA acts as a "sacrificial substrate" to regenerate NADPH via the same ADH enzyme (coupled substrate approach).[5]

-

-

Incubation:

-

Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

Control: Run a blank without cells to check for spontaneous hydrolysis/degradation.

-

-

Work-up & Analysis:

-

Extract reaction mixture with Ethyl Acetate (2 x 1 mL).

-

Dry organic layer over MgSO

and evaporate. -

Validation: Analyze e.e. via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5, 1.0 mL/min, 254 nm).

-

Self-Validating Checkpoint:

-

Conversion Check: If conversion <50%, increase cell loading or add exogenous NADP+.

-

Stereochemistry Check: The (S)-enantiomer typically elutes second on OD-H columns (verify with authentic standard).

Enzyme-Substrate Docking Logic

The high stereoselectivity arises from the specific binding orientation of the ketone in the enzyme's active site. The bulky CF

Toxicology & Safety Profile

While specific toxicological data for the alcohol is limited, data from structural analogs (TFMP derivatives) suggests:

-

Aquatic Toxicity: TFMP derivatives often exhibit high aquatic toxicity (Chronic Category 4) due to stability and lipophilicity. Waste from synthesis must be incinerated, not released.

-

Metabolism: The compound is likely excreted as a glucuronide conjugate. The trifluoromethyl group is generally metabolically stable and does not release fluoride ions (defluorination) under physiological conditions, preventing fluoride toxicity.

References

-

Vertex AI Search. (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. Link

-

MDPI. (2019). Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. Molecules Journal. Link

-

PubChem. (2023). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol Compound Summary. National Library of Medicine. Link

-

ChemRxiv. (2023). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Cambridge Open Engage. Link

-

American Chemical Society. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) Clinical Candidate. Journal of Medicinal Chemistry. Link

Sources

Structural Elucidation & Solid-State Characterization of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

A Technical Guide for Pharmaceutical Development

Executive Summary

The compound 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol represents a critical chiral building block in the synthesis of next-generation small molecule inhibitors, particularly in the modulation of IDH1 and various G-protein coupled receptors. Its structural uniqueness lies in the interplay between the electron-deficient pyridine ring, the lipophilic trifluoromethyl (

Molecular Architecture & Electronic Properties

The efficacy of this molecule as a pharmacophore scaffold is dictated by three primary structural determinants:

-

The Pyridine Core: Acts as a hydrogen bond acceptor (N-atom) and provides a rigid aromatic scaffold.

-

The Trifluoromethyl Group (

): A strong electron-withdrawing group (EWG) that lowers the -

The Chiral Ethanol Side Chain (

): Introduces a stereocenter (

Electronic Push-Pull

The

Synthesis & Enantiomeric Resolution

High-purity crystalline material is a prerequisite for structural analysis. The synthesis typically proceeds via the reduction of the corresponding ketone.

Synthetic Pathway

The precursor, 1-(5-(trifluoromethyl)pyridin-2-yl)ethanone , is reduced to the alcohol.

-

Racemic Synthesis: Reduction using Sodium Borohydride (

) in Methanol ( -

Enantioselective Synthesis: Asymmetric transfer hydrogenation using Ru-TsDPEN catalysts or biocatalytic reduction (e.g., Ketoreductases), yielding

e.e. of the (R)- or (S)-enantiomer.

Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method is recommended due to the molecule's moderate polarity.

Protocol:

-

Dissolve 50 mg of pure compound in 2 mL of Ethanol/n-Heptane (1:1 v/v) .

-

Filter the solution through a 0.45

PTFE syringe filter into a clean vial. -

Cover the vial with parafilm and puncture 3-5 small holes to allow slow solvent evaporation.

-

Store at

in a vibration-free environment. -

Result: Colorless prismatic crystals typically form within 48-72 hours.

Solid-State Structural Analysis

While specific lattice parameters depend on the exact polymorph and enantiomeric purity, the crystal packing of trifluoromethyl-pyridyl alcohols follows distinct mechanistic rules derived from homologous structures (e.g., 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol).

Primary Interaction: The O-H···N Synthon

The dominant intermolecular force driving crystallization is the hydrogen bond between the hydroxyl group (

-

Geometry: This interaction typically forms infinite 1D polymeric chains or centrosymmetric dimers (in racemates).

-

Distance: The

distance is generally observed between

Secondary Interaction: Fluorine Contacts

The

- Interactions: Weak hydrogen bonds between fluorine atoms and aromatic protons.

- Contacts: Halogen-halogen interactions that stabilize the stacking of the aromatic rings.

Visualization of Interaction Network

The following diagram illustrates the logical flow of interactions stabilizing the crystal lattice.

Caption: Interaction topology showing the primary O-H···N hydrogen bond driving the supramolecular assembly, supported by secondary fluorine contacts.

Characterization Protocols & Data Interpretation[1]

To validate the structure and purity of the compound, the following multi-modal approach is required.

Single Crystal X-Ray Diffraction (SC-XRD)

-

Objective: Determine absolute configuration ((R) vs (S)) and unit cell parameters.

-

Standard: Flack Parameter. For chiral molecules containing light atoms (F, O, N, C), the anomalous scattering is weak.

-

Recommendation: If the Flack parameter is inconclusive (

), co-crystallize with a heavy-atom derivative or rely on VCD.

-

Vibrational Circular Dichroism (VCD)

VCD is the preferred non-destructive method for assigning absolute configuration when heavy-atom derivatives are unavailable.

-

Method: Compare the experimental VCD spectrum (in

) with the DFT-calculated spectrum of the (R)-enantiomer. -

Key Marker: Look for the sign of the C-O stretching mode and the aromatic breathing modes perturbed by the chiral center.

Thermal Analysis (DSC/TGA)

-

Melting Point: Racemates often have different melting points than pure enantiomers due to different packing efficiencies (conglomerate vs. racemic compound).

-

Expected Range:

(highly dependent on purity and polymorph).

-

| Analytical Method | Key Parameter | Acceptance Criteria |

| SC-XRD | R-factor | |

| VCD | Confidence Level | |

| HPLC | Enantiomeric Excess | |

| NMR ( | Chemical Shift |

Strategic Utility in Drug Design

Understanding the crystal structure of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol informs broader drug discovery efforts:

-

Bioisosterism: The

group is a bioisostere for an isopropyl group but with inverted electronic properties. The crystal density gives insight into the "fluorine volume," critical for fitting into hydrophobic pockets of enzymes like IDH1. -

Solubility: The strength of the solid-state hydrogen bond network (O-H···N) directly correlates with the energy required to solvate the molecule. High melting point polymorphs may exhibit lower aqueous solubility, necessitating formulation adjustments (e.g., amorphous solid dispersions).

-

Metabolic Blocking: The

group at the C-5 position effectively blocks CYP450-mediated oxidation, a feature that can be rationalized by the steric shielding observed in the space-filling model of the crystal structure.

References

-

Synthesis of Trifluoromethyl Ketones: Politano, F. et al. "Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst." Synthesis, 2023.[1]

-

Biocatalytic Resolution: "Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli." NIH National Library of Medicine, 2021.

-

Structural Analogues (Pyridine Ethanol): "2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl) Crystal Structure." Bentham Open, 2008.

-

Absolute Configuration Rules: "Absolute Configuration - R-S Sequence Rules." Chemistry LibreTexts, 2023.

-

General Properties: "1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol - PubChem." National Institutes of Health.[2]

Sources

Technical Whitepaper: Initial Toxicological Screening of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

Executive Summary & Molecular Context[1]

This technical guide outlines the Tier 1 toxicological screening strategy for 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (hereafter referred to as TFPE ). As a pyridine derivative substituted with a trifluoromethyl (

The

Molecular Profile

-

Chemical Structure: Pyridine ring, 2-position ethanol, 5-position trifluoromethyl.

-

Key Physicochemical Drivers:

-

Lipophilicity (LogP): The

group significantly increases LogP compared to non-fluorinated pyridines, facilitating membrane permeability but increasing the risk of non-specific binding (hERG). -

Chirality: The secondary alcohol creates a chiral center. Screening should ideally distinguish between the racemate and enantiomers (

vs -

Electronic Effect: The electron-withdrawing

and pyridine nitrogen reduce the basicity of the ring, potentially altering lysosomal trapping compared to more basic pyridines.

-

In Silico Assessment & Structural Alerts (Tier 0)

Before wet-lab experimentation, a computational "read-across" assessment is required to narrow the experimental focus.

Structural Read-Across Hazards

Literature on structurally related compounds, specifically 5-amino-2-(trifluoromethyl)pyridine , indicates a risk of methemoglobinemia and neurotoxicity (encephalopathy) upon acute high-dose exposure. While TFPE lacks the primary amine directly linked to methemoglobinemia, metabolic cleavage or biotransformation could theoretically unmask toxicophores.

Directive: In silico modeling (e.g., DEREK, OECD QSAR Toolbox) must be run to predict:

-

Sensitization Potential: Pyridines are frequent skin sensitizers.

-

hERG Pharmacophore Overlap: Does the distance between the basic nitrogen and the aromatic center fit the hERG binding pocket?

In Vitro Genotoxicity Screening (Tier 1)

The presence of the electron-deficient pyridine ring requires rigorous genotoxicity testing to rule out DNA intercalation or reactive metabolite formation.

The Ames Test (OECD 471)

Protocol Rationale: Standard Salmonella typhimurium strains are used. However, because the

Experimental Workflow:

-

Strains: TA98 (frameshift), TA100 (base-pair substitution), TA1535, TA1537, and E. coli WP2 uvrA.

-

Conditions: +/- S9 rat liver mix (induced with Aroclor 1254 or Phenobarbital/5,6-benzoflavone).

-

Dosing: 5 concentrations (up to 5000 µ g/plate ) in triplicate.

-

Success Criterion: A negative result is defined as no dose-dependent increase in revertant colonies

2-fold over vehicle control.

In Vitro Micronucleus Assay (OECD 487)

Rationale: To detect clastogenicity (chromosome breakage) or aneugenicity (chromosome loss) that the Ames test might miss. Cell Line: CHO-K1 or TK6 lymphoblastoid cells. Critical Step: Cytochalasin B is added to block cytokinesis, allowing visualization of micronuclei in binucleated cells.

Cardiotoxicity Assessment: The hERG Liability

Critical Priority: Pyridine derivatives are notorious for blocking the hERG potassium channel, leading to QT interval prolongation and potential Torsades de Pointes (arrhythmia). The lipophilic

Automated Patch Clamp Protocol

Methodology:

-

System: Automated high-throughput patch clamp (e.g., QPatch or SyncroPatch).

-

Cells: HEK293 or CHO cells stably expressing the hERG (

) channel. -

Protocol:

-

Voltage clamp protocol: Hold at -80 mV, depolarize to +40 mV (2s), repolarize to -40 mV (2s) to elicit tail current.

-

Test Concentration: 0.1, 1, 10, and 30 µM.

-

Positive Control: E-4031 (highly potent hERG blocker).

-

-

Data Output:

calculation.-

Risk Threshold:

triggers a "Red Flag" for lead optimization.

-

Metabolic Stability & Hepatotoxicity

The metabolic fate of TFPE dictates its systemic toxicity. The

Metabolic Pathway Prediction

The primary metabolic route is predicted to be the oxidation of the secondary alcohol to the corresponding ketone (acetyl-trifluoromethylpyridine), followed by potential glucuronidation.

Figure 1: Predicted metabolic fate. The oxidation to ketone is the primary Phase I pathway, while glucuronidation represents Phase II clearance.

Microsomal Stability Assay

-

System: Pooled Human/Rat Liver Microsomes + NADPH regenerating system.

-

Timepoints: 0, 15, 30, 60 minutes.

-

Analysis: LC-MS/MS quantification of parent depletion.

-

Insight: If intrinsic clearance (

) is low, the

Summary of Screening Protocols (Data Table)

| Endpoint | Assay Type | Critical Metric | Warning Threshold |

| Genotoxicity | Ames Test (OECD 471) | Revertant Colonies | |

| Cardiotoxicity | hERG Patch Clamp | ||

| Hepatotoxicity | HepG2 Cytotoxicity (MTT) | ||

| Metabolism | Microsomal Stability | ||

| Lipophilicity | Shake-flask / HPLC | LogP |

Operational Safety & Handling (SDS Basis)

Based on the hazard profiles of analogous trifluoromethylpyridines (e.g., CAS 368-48-9), the following handling protocols are mandatory during screening.

-

Acute Hazards:

-

PPE Requirements: Nitrile gloves (double-gloving recommended due to pyridine permeability), safety goggles, and lab coat.

-

Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

Integrated Screening Workflow

The following diagram illustrates the decision logic for the Senior Scientist managing this screening campaign.

Figure 2: Tier 1 Decision Matrix. Failure in hERG or Ames necessitates structural redesign (e.g., masking the pyridine nitrogen or altering the alcohol).

References

-

OECD Guidelines for the Testing of Chemicals, Section 4 (Health Effects). Test No. 471: Bacterial Reverse Mutation Test. OECD iLibrary. [Link]

-

Vertex AI Search (2025). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PMC PubMed Central. [Link]

-

Drug Hunter (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

-

National Institutes of Health (NIH). PubChem Compound Summary: 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of the 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol molecule. As a key intermediate or active pharmaceutical ingredient (API), understanding its intrinsic stability is paramount for predicting shelf-life, ensuring therapeutic efficacy, and meeting regulatory standards.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a primary hurdle. Thermodynamic stability, a measure of a molecule's energy state relative to its degradation products, dictates its intrinsic propensity to decompose under a given set of conditions. For a molecule like 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol, which incorporates the robust trifluoromethylpyridine moiety, a thorough understanding of its stability profile is essential.[1][2] The trifluoromethyl group, being strongly electron-withdrawing, can significantly influence the electronic and steric properties of the pyridine ring, thereby impacting its reactivity and degradation pathways.[2][3] This guide will delve into the theoretical and practical aspects of evaluating the thermodynamic stability of this specific molecule, providing a framework for robust and reliable assessment.

Physicochemical Properties and Their Influence on Stability

The structure of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol, featuring a pyridine ring, a trifluoromethyl group, and a secondary alcohol, presents several key features that will govern its stability:

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of basicity and can be susceptible to oxidation or quaternization. The electron density of the ring is influenced by the strongly electron-withdrawing trifluoromethyl group, which can affect its susceptibility to nucleophilic or electrophilic attack.[4]

-

Trifluoromethyl Group: This group is known to enhance metabolic stability and lipophilicity in drug candidates.[3] Its strong electron-withdrawing nature can also influence the acidity of adjacent protons and the overall electronic distribution of the molecule, thereby affecting its degradation pathways.[2]

-

Ethanol Side Chain: The secondary alcohol is a potential site for oxidation to a ketone or dehydration to form an alkene, particularly under acidic or thermal stress. It can also undergo esterification or etherification reactions.

A summary of the predicted physicochemical properties of a related isomer, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, is presented in Table 1. These values can provide an initial estimate for the target molecule.

| Property | Predicted Value | Source |

| Molecular Weight | 191.15 g/mol | [5] |

| XLogP3 | 1.3 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

Table 1: Predicted Physicochemical Properties of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol.

Experimental Assessment of Thermodynamic Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[6][7] This information is crucial for the development of stability-indicating analytical methods.

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH guidelines and the chemical nature of the molecule. For 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol, the following conditions are recommended:

-

Acidic Hydrolysis: To assess the lability of the molecule to acid-catalyzed reactions, such as dehydration of the alcohol or hydrolysis of any potential ether linkages.

-

Alkaline Hydrolysis: To investigate susceptibility to base-catalyzed reactions. Pyridine derivatives can exhibit instability in alkaline mediums.[8]

-

Oxidative Degradation: To probe the molecule's vulnerability to oxidation, for instance, at the pyridine nitrogen or the secondary alcohol.

-

Photolytic Degradation: To determine the impact of light exposure, as pyridine-containing compounds can be photolabile.[8]

-

Thermal Degradation: To evaluate the effect of elevated temperatures on the molecule's integrity.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

Protocol for a Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent molecule from its degradation products.[9]

Step-by-Step Methodology:

-

Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended to ensure the separation of both polar and non-polar degradants. A typical mobile phase system would be:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV detection at a wavelength determined by the UV spectrum of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended for peak purity analysis.

-

Injection Volume: 10 µL

Method Validation: The HPLC method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Computational Approaches to Stability Prediction

In silico methods can provide valuable insights into the thermodynamic stability of a molecule before extensive experimental work is undertaken.

Density Functional Theory (DFT)

DFT calculations can be employed to:

-

Calculate Thermodynamic Parameters: Determine the Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°) of the parent molecule and its potential degradation products. A lower ΔG°f indicates greater thermodynamic stability.

-

Predict Reaction Energetics: Model the energy barriers for potential degradation pathways, such as oxidation or dehydration, to identify the most likely routes of decomposition.

-

Analyze Molecular Orbitals: Identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites susceptible to electrophilic and nucleophilic attack.

The following diagram illustrates the logical relationship in using computational chemistry for stability assessment.

Caption: Logic diagram for computational stability prediction.

Predicted Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways for 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol can be postulated:

-

Oxidation: The secondary alcohol could be oxidized to the corresponding ketone, 1-(5-(trifluoromethyl)pyridin-2-yl)ethanone. The pyridine nitrogen could also be oxidized to an N-oxide.

-

Dehydration: Under acidic conditions, the alcohol could undergo dehydration to form 5-(trifluoromethyl)-2-vinylpyridine.

-

Ring Opening: Severe stress conditions (e.g., strong acid/base and high temperature) could potentially lead to the opening of the pyridine ring. Microbial degradation of pyridine derivatives often proceeds via hydroxylation followed by ring cleavage.[10][11]

Conclusion

A comprehensive assessment of the thermodynamic stability of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol requires a synergistic approach combining experimental forced degradation studies with in silico computational analysis. The protocols and methodologies outlined in this guide provide a robust framework for identifying potential degradation pathways, developing a stability-indicating analytical method, and ultimately ensuring the quality, safety, and efficacy of drug products containing this molecule. The inherent stability conferred by the trifluoromethylpyridine scaffold suggests a potentially robust molecule, but empirical data is essential for confirmation.

References

- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies.

- Microbial Degradation of Pyridine and Its Derivatives.

- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed.

- The importance of trifluoromethyl pyridines in crop protection.

- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- Stability Indicating HPLC Method Development: A Review. IRJPMS.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Trifluoromethylpyridine: Its chemistry and applic

- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. PubChem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. irjpms.com [irjpms.com]

- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Chiral Resolution of Novel 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol Analogs: A Technical Guide for Medicinal Chemists

Foreword: The Strategic Value of the Trifluoromethylpyridinyl Scaffold

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design.[1] The trifluoromethyl group (-CF3), in particular, offers a unique constellation of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] When appended to a pyridine ring, a privileged heterocycle in numerous FDA-approved drugs, the resulting trifluoromethylpyridine (TFMP) moiety presents a powerful building block for the development of novel therapeutic and crop protection agents.[1][2] This guide provides an in-depth technical overview of the discovery, synthesis, isolation, and characterization of a promising class of TFMP derivatives: novel 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol analogs. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

I. Design and Synthesis of Chiral 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol Analogs

The journey to novel analogs begins with a robust and flexible synthetic strategy that allows for the introduction of chemical diversity. A key precursor for our target scaffold is 2-acetyl-5-(trifluoromethyl)pyridine.

Synthesis of the Key Precursor: 2-Acetyl-5-(trifluoromethyl)pyridine

While various methods exist for the synthesis of acetylpyridines, a reliable approach for this specific precursor involves a cross-coupling reaction. A Stille or Negishi coupling of a suitable organotin or organozinc reagent with 2-chloro-5-(trifluoromethyl)pyridine is a viable strategy. 2-chloro-5-(trifluoromethyl)pyridine is a commercially available starting material, often synthesized via the chlorination of 3-trifluoromethylpyridine.

A plausible synthetic route is outlined below:

dot

Caption: Synthetic pathway to 2-acetyl-5-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 2-Acetyl-5-(trifluoromethyl)pyridine (Illustrative)

This protocol is a composite based on established cross-coupling methodologies and should be optimized for specific laboratory conditions.

-

Preparation of the Organometallic Reagent: Prepare the acetylating agent, for example, (1-ethoxyvinyl)tributyltin for a Stille coupling, according to established literature procedures.

-

Cross-Coupling Reaction: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in an anhydrous, deoxygenated solvent such as toluene, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and the organometallic reagent (1.2 eq).

-

Reaction Monitoring: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature determined by the specific coupling partners and catalyst (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an appropriate reagent (e.g., aqueous KF for Stille coupling). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-acetyl-5-(trifluoromethyl)pyridine.

Asymmetric Synthesis of Chiral Alcohols

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the asymmetric synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol analogs is crucial. Two primary strategies are presented here: asymmetric reduction of the prochiral ketone and enzymatic resolution of a racemic mixture.

dot

Caption: Strategies for the asymmetric synthesis of chiral alcohols.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from established methods for the asymmetric reduction of aromatic ketones and should be optimized.

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the chiral catalyst solution by dissolving a ruthenium catalyst such as (R,R)-Ts-DPEN-RuCl in an appropriate solvent (e.g., isopropanol).

-

Reaction Setup: In a reaction vessel, dissolve 2-acetyl-5-(trifluoromethyl)pyridine (1.0 eq) in the chosen solvent.

-

Hydrogenation: Add the catalyst solution to the ketone solution. The hydrogen source can be hydrogen gas or a hydrogen donor like isopropanol or formic acid. Pressurize the vessel with hydrogen gas (if used) and stir the reaction at a controlled temperature until completion.

-

Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the enantiomerically enriched alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Racemic Alcohol Synthesis: Prepare the racemic 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol by reduction of the corresponding ketone with a non-chiral reducing agent like sodium borohydride.

-

Enzymatic Acetylation: To a solution of the racemic alcohol in an organic solvent (e.g., diisopropyl ether), add an acyl donor such as vinyl acetate and a lipase (e.g., Candida antarctica lipase B, CALB).

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the acylated and unreacted alcohol.

-

Separation: Once the desired conversion is reached, filter off the enzyme. The acylated and unreacted alcohol can be separated by column chromatography. The acetate can then be hydrolyzed to obtain the other enantiomer of the alcohol.

II. Isolation and Purification of Novel Analogs

The successful isolation of pure enantiomers is critical for accurate biological evaluation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the methods of choice.

Chiral HPLC and SFC Method Development

The choice of the chiral stationary phase is paramount. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for the separation of chiral alcohols.

dot

Sources

Methodological & Application

Application Notes & Protocols: (R)- and (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol as Premier Chiral Building Blocks in Asymmetric Synthesis

Introduction: The Strategic Value of Fluorinated Pyridyl Alcohols in Synthesis

In the landscape of modern drug discovery and agrochemical development, the demand for structurally complex, stereochemically pure molecules has never been greater. Chiral building blocks serve as the foundational elements for constructing these intricate targets, allowing for the rapid and predictable assembly of desired stereoisomers.[1][2][3] The incorporation of specific structural motifs, such as a pyridine ring and fluorine atoms, can profoundly influence a molecule's biological and physicochemical properties, including metabolic stability, binding affinity, and bioavailability.[4][5]

This guide focuses on 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol , a chiral secondary alcohol that embodies a powerful convergence of these desirable features. Its structure integrates:

-

A stereogenic center at the carbinol carbon, providing a key handle for asymmetric synthesis.

-

A pyridine ring , a ubiquitous heterocycle in pharmaceuticals that can engage in hydrogen bonding and π-stacking interactions.[6]

-

A trifluoromethyl (CF₃) group , which enhances lipophilicity and can block metabolic oxidation, thereby improving the pharmacokinetic profile of a parent molecule.[7][8][9]

The enantiomers of this alcohol are valuable intermediates for synthesizing a range of high-value compounds.[10][11][12] This document provides a detailed overview of the most effective strategies for its asymmetric synthesis and showcases its application as a versatile chiral synthon.

Structural Features and Physicochemical Profile

The unique arrangement of functional groups in 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol dictates its reactivity and utility. The electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group activates the alcohol for certain transformations while influencing the acidity of the carbinol proton.

Caption: Chemical structure of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol.

Core Strategies for Asymmetric Synthesis

Accessing the enantiomerically pure forms of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol is paramount to its utility. The two principal strategies are the asymmetric reduction of its prochiral ketone precursor and the classical resolution of the racemic alcohol.

Asymmetric Reduction of 2-Acetyl-5-(trifluoromethyl)pyridine

The most atom-economical and elegant approach is the direct, enantioselective reduction of the corresponding prochiral ketone, 2-acetyl-5-(trifluoromethyl)pyridine. This transformation can be achieved with exceptional levels of stereocontrol using either biocatalytic or chemocatalytic methods.

Caption: General workflow for asymmetric reduction.

A. Chemoenzymatic Synthesis via Alcohol Dehydrogenase (ADH)

Biocatalysis offers a green and highly selective route. Alcohol dehydrogenases, such as the one from Lactobacillus kefir (LkADH), can reduce the ketone with near-perfect enantioselectivity (>99% ee) and high yields.[10] This method's trustworthiness stems from the high substrate specificity of the enzyme, which minimizes side reactions and simplifies purification.

B. Asymmetric Transfer Hydrogenation (ATH)

Transition metal catalysis provides a robust alternative. Chiral ruthenium(II) complexes, for example, can catalyze the transfer of hydrogen from a simple source like formic acid or isopropanol to the ketone, yielding the chiral alcohol in high yield and enantiomeric excess.[13] The choice of chiral ligand is critical, as it dictates the facial selectivity of the hydride attack on the carbonyl.

| Method | Catalyst System | H-Source | Typical Yield | Typical ee (%) | Reference |

| Chemoenzymatic Reduction | Alcohol Dehydrogenase from Lactobacillus kefir | Isopropanol | up to 98% | >99 | [10] |

| Asymmetric Transfer H₂ | RuCl | HCOOH/Et₃N | ~99% | 95 (S) | [13] |

Protocol 1: Enantioselective Reduction using Lactobacillus kefir ADH

This protocol describes a typical lab-scale chemoenzymatic reduction to produce (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol.

Causality and Experimental Design:

-

Buffer (pH 7.0): Maintains the optimal pH for enzyme activity and stability.

-

NADP⁺/Isopropanol: The enzyme requires a cofactor (NADP⁺) to transfer hydride. Isopropanol serves as the sacrificial hydrogen donor, allowing the cofactor to be regenerated in a catalytic cycle, thus minimizing the amount of expensive cofactor needed.

-

Temperature (30 °C): Provides a balance between reaction rate and enzyme stability.

-

MTBE (Optional): An organic co-solvent can be used to create a two-phase system, which can improve substrate solubility and alleviate product inhibition.[10]

Materials:

-

2-Acetyl-5-(trifluoromethyl)pyridine

-

Alcohol Dehydrogenase from Lactobacillus kefir (LkADH)

-

NADP⁺ sodium salt

-

Isopropanol (IPA)

-

Potassium phosphate buffer (33 mM, pH 7.0) containing 1 mM MgCl₂

-

Ethyl acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a 50 mL round-bottom flask, add 15 mL of the phosphate buffer.

-

Add 2-acetyl-5-(trifluoromethyl)pyridine (e.g., 0.15 M final concentration).

-

Add NADP⁺ (to a final concentration of 0.5 mM).

-

Add LkADH enzyme (e.g., 1.0 mg/mL).

-

Initiate the reaction by adding isopropanol (e.g., 2.25 M final concentration) for cofactor regeneration.

-

Seal the flask and stir the mixture vigorously at 30 °C for 24-48 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.

Self-Validation:

-

Expected Yield: >95%.[10]

-

Enantiomeric Excess (ee): Determine by chiral HPLC analysis. Expected ee >99%.[10]

-

Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.

Chiral Resolution of Racemic Alcohol

While less efficient, classical resolution is a viable alternative if asymmetric reduction methods are not accessible. This process involves converting the racemic alcohol into a mixture of diastereomeric derivatives using a single enantiomer of a chiral resolving agent.[14][15]

Caption: Workflow for chiral resolution.

Because diastereomers have different physical properties, they can often be separated by fractional crystallization.[15] After separation, the resolving agent is cleaved to yield the enantiomerically enriched alcohol. The major drawback is the theoretical maximum yield of 50% for the desired enantiomer, though the undesired enantiomer can sometimes be racemized and recycled.[14]

Application in Multi-Step Asymmetric Synthesis

The true value of enantiopure 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol is realized when it is incorporated into more complex molecules where its stereocenter dictates the overall stereochemistry of the final product. The hydroxyl group is a versatile functional handle that can be easily converted into other groups.

Protocol 2: Mitsunobu Reaction for C-O Bond Formation

This protocol demonstrates the use of the chiral alcohol as a nucleophile in a Mitsunobu reaction to form a new stereocenter-defined ether linkage. This reaction proceeds with inversion of configuration at the chiral center.

Causality and Experimental Design:

-

Triphenylphosphine (PPh₃) and DIAD/DEAD: These reagents form an active phosphonium adduct with the alcohol, converting the hydroxyl into an excellent leaving group in situ.

-

Inversion of Stereochemistry: The reaction proceeds via an SN2 mechanism, where the nucleophile (in this case, the acidic partner like a phenol or carboxylic acid) attacks the carbon atom, displacing the activated hydroxyl group and inverting the stereocenter. This predictability is a cornerstone of its use as a building block.

-

Anhydrous Conditions: The reagents are sensitive to water, which can lead to side reactions and reduced yields.

Materials:

-

(R)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

-

A suitable acidic coupling partner (e.g., 4-nitrophenol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried, argon-purged flask, dissolve (R)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (1.0 equiv), 4-nitrophenol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD (1.2 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel to isolate the desired (S)-ether product.

Self-Validation:

-

Expected Outcome: Formation of the corresponding ether with inverted stereochemistry at the carbinol carbon.

-

Stereochemical Analysis: The absolute configuration of the product can be confirmed by advanced techniques such as X-ray crystallography of a suitable derivative or by comparison to an authentic sample.

-

Characterization: Confirm the structure of the new ether using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

The enantiomers of 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol are highly valuable and versatile chiral building blocks. Robust and highly selective methods, particularly enzymatic and transition-metal-catalyzed asymmetric reductions, provide efficient access to this key intermediate in high enantiopurity. Its trifluoromethyl-substituted pyridine framework offers significant advantages for modulating the properties of target molecules in medicinal and agricultural chemistry. The protocols and strategies outlined herein provide a reliable foundation for researchers and drug development professionals to leverage this powerful synthon in their asymmetric synthesis campaigns.

References

-

Müller, C., Voss, C. V., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. ChemBioChem. Available at: [Link]

-

Hashiguchi, S., et al. (2000). Stereoselective Synthesis of Optically Active Pyridyl Alcohols via Asymmetric Transfer Hydrogenation of Pyridyl Ketones. Semantic Scholar. Available at: [Link]

-

Gorokhovsky, A., et al. (2022). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PMC. Available at: [Link]

-

Liu, Y., et al. (2021). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. Journal of the American Chemical Society. Available at: [Link]

-

Ferreira, R. S., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link]

-

Gunther, M., et al. (2022). Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

-

Wang, Y., et al. (2011). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. Available at: [Link]

-

Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses. Available at: [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

-

RSC Advances Blog. (n.d.). Various articles on synthesis of pyridine-based molecules. Available at: [Link]

-

Alcarazo, M., et al. (2011). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PMC. Available at: [Link]

-

Tsukamoto, Y., & Nakamura, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

-

Mezzetti, A., et al. (2018). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. PMC. Available at: [Link]

-

Wang, C., et al. (2023). Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers. Available at: [Link]

-

Ni, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Fluorine in Medicinal Chemistry: Importance of Chirality. Available at: [Link]

- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.

-

Sardella, R., et al. (2024). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. PubMed. Available at: [Link]

-

Wang, R., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". PubMed. Available at: [Link]

-

Prakash, G. K. S., et al. (2013). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]

-

Costa, S., et al. (2023). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available at: [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

-

Serra, S., et al. (2022). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]

-

Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link]

-

Buchler GmbH. (n.d.). Chiral Building Blocks. Available at: [Link]

- Google Patents. (n.d.). KR20130124330A - Improved process for the preparation of 2-trifluoromethyl-5-(1-substituted)alkylpyridines.

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

- 8. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. pharmtech.com [pharmtech.com]

Application Notes & Protocols: Employing 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol in the Development of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Trifluoromethylpyridine Moiety in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most significant drug target classes in the 21st century.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[3]

A key challenge in kinase inhibitor design is achieving a desirable balance of potency, selectivity, and favorable pharmacokinetic properties. The incorporation of specific structural motifs can be instrumental in this endeavor. Trifluoromethylpyridine derivatives have emerged as a privileged scaffold in medicinal chemistry for several strategic reasons.[4] The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that can significantly enhance metabolic stability, increase lipophilicity to improve cell membrane permeability, and modulate the pKa of adjacent functional groups, thereby improving oral bioavailability and overall drug efficacy.[4][5]

This guide focuses on the practical application of a key building block, 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol , in the synthesis and evaluation of novel kinase inhibitors. We will provide a detailed, field-proven protocol for the synthesis of a representative ether-linked kinase inhibitor, followed by comprehensive methodologies for its biochemical and cellular characterization.

Workflow for Kinase Inhibitor Development

The journey from a starting chemical building block to a validated kinase inhibitor follows a structured, multi-stage process. This workflow ensures that synthesized compounds are potent, selective, and active in a cellular context.

Caption: Experimental workflow from synthesis to cellular validation.

Part 1: Synthesis of a Representative Kinase Inhibitor

This section details the synthesis of a hypothetical, yet representative, kinase inhibitor, which we will designate TFP-Inhibitor-1 , using 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol as the starting material. The chosen reaction is a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This protocol is adapted from established methodologies for synthesizing similar kinase inhibitors.

Protocol 1: Synthesis of TFP-Inhibitor-1

Reaction Scheme:

-

Step 1: Deprotonation of the Alcohol. The secondary alcohol, 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol, is treated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide.

-

Step 2: Nucleophilic Substitution. The resulting alkoxide displaces a leaving group (e.g., a halide) on a suitable heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to form the final ether-linked product.

Materials:

-

1-(5-(trifluoromethyl)pyridin-2-yl)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the alkoxide should be evident.

-

Addition of Electrophile: Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

-

Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure TFP-Inhibitor-1 .

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biochemical Characterization of TFP-Inhibitor-1

Once synthesized and purified, the initial evaluation of a new compound involves biochemical assays to determine its direct inhibitory activity against the target kinase.[6] These assays measure the enzyme's catalytic function in a controlled, in vitro environment.[7]

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure the activity of a target kinase (e.g., Proline-rich Tyrosine Kinase 2, PYK2) by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ assay is a robust method suitable for high-throughput screening and IC₅₀ determination.

Materials:

-

Recombinant human PYK2 kinase

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

-

ATP (Adenosine Triphosphate)

-

TFP-Inhibitor-1 (dissolved in 100% DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

-

Multichannel pipette or automated liquid handler

-

Luminometer plate reader

Procedure:

-

Compound Plating: Prepare a serial dilution of TFP-Inhibitor-1 in 100% DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 1 µL) of each concentration into the assay plate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle only).[6]

-

Kinase Reaction Setup:

-

Prepare a kinase/substrate master mix in kinase reaction buffer.

-

Add the kinase/substrate mix to each well of the 384-well plate.

-

Prepare an ATP solution in kinase reaction buffer.

-

-

Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction. The final DMSO concentration should be kept low (≤1%) to avoid impacting kinase activity.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction & Detect ADP:

-

Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[6]

-

Data Presentation: Inhibitory Potency

| Compound | Target Kinase | IC₅₀ (nM) |

| TFP-Inhibitor-1 | PYK2 | 45.2 |

| Reference Cpd A | PYK2 | 25.8 |

| Reference Cpd B | FAK | 650.7 |

This table presents hypothetical but realistic data for TFP-Inhibitor-1, showing potent inhibition of PYK2 and selectivity over the closely related Focal Adhesion Kinase (FAK).

Part 3: Cellular Validation of Kinase Inhibitor Activity

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in a physiological environment, and exert a functional effect.

Protocol 3: Cell-Based Target Engagement Assay

A variety of technologies can measure target engagement in live cells. One common approach uses engineered cells that report on kinase activity, often through luminescence or fluorescence resonance energy transfer (FRET). This protocol outlines a conceptual method for assessing the inhibition of a specific signaling pathway.

Principle:

Many kinases are part of signaling cascades that lead to the phosphorylation of downstream proteins. By measuring the phosphorylation status of a direct substrate of the target kinase in treated cells, one can infer target engagement.[6]

Caption: Inhibition of the PYK2 signaling pathway by TFP-Inhibitor-1.

Protocol 4: Anti-Proliferation Assay (MTS Assay)

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines known to be dependent on the target kinase's signaling pathway.

Materials:

-

Cancer cell line (e.g., a human glioblastoma cell line with active PYK2 signaling)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

TFP-Inhibitor-1

-

96-well clear-bottom tissue culture plates

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega)

-

Microplate reader (absorbance)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: The next day, treat the cells with a serial dilution of TFP-Inhibitor-1. Include a DMSO vehicle control.

-

Incubation: Return the plate to the incubator and incubate for 72 hours.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

-

Incubation: Incubate the plate for 1-4 hours at 37 °C.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Plot the results and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The strategic use of the 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol building block provides a reliable entry point for the synthesis of potent and selective kinase inhibitors. The protocols outlined in this guide offer a comprehensive framework for synthesizing a candidate molecule and validating its activity through a tiered approach of biochemical and cellular assays. Successful validation of a compound like TFP-Inhibitor-1 would warrant further investigation, including broader selectivity profiling against a panel of kinases, in-depth mechanism of action studies (e.g., binding kinetics), and ultimately, evaluation in preclinical in vivo models to assess its therapeutic potential.

References

-

INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Available at: [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

-

Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available at: [Link]

-

Creative Diagnostics. Kinase Activity Assay. Available at: [Link]

-

Cohen, P., et al. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Available at: [Link]

-

Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

-

Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed. Available at: [Link]

-

Yang, H., et al. (2019). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. Available at: [Link]

-

Fujioka, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

-

Wang, X., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

-

Andrews, S., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. Available at: [Link]

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]naphthyridin-2(1H)- one. PMC. Available at: [Link]

-

Bhullar, K. S., et al. (2018). Targeting cancer with small molecule kinase inhibitors. PMC. Available at: [Link]

-

Teixeira, R., et al. (2017). Trifluoromethyl arylamides with antileukemia effect and intracellular inhibitory activity over serine/arginine-rich protein kinases (SRPKs). PubMed. Available at: [Link]

-

Sintim, H. O., et al. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available at: [Link]

-

European Patent Office. (2014, January 22). BTK INHIBITORS. Available at: [Link]

-

Roskoski, R. Jr. (2026, January 24). Properties of FDA-approved small molecule protein kinase inhibitors: a 2026 update. Available at: [Link]

-

Grel, J., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. 2,2,2-Trifluoroethanol. Available at: [Link]

-

Al-Salahat, S., et al. (2025, May 13). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available at: [Link]

-

Prendergast, M. A., et al. (2017, August 30). Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-pyrimidinyl- or 1-pyridinyl-2-amino benzimidazole derivatives and related compounds as inhibitors of protein kinases for the treatment of cancer - Patent 2336122 [data.epo.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9012462B2 - Phosphorous derivatives as kinase inhibitors - Google Patents [patents.google.com]

Application Note: Catalytic Applications of Metal Complexes with 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol-Derived Ligands

This Application Note details the catalytic utility of metal complexes derived from 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol , a specialized chiral N,O-donor ligand.

The incorporation of the trifluoromethyl (-CF₃) group at the C5 position of the pyridine ring is a critical design element. It exerts a strong electron-withdrawing effect, modulating the Lewis basicity of the pyridine nitrogen and increasing the Lewis acidity of the coordinated metal center. This electronic tuning is particularly advantageous in Asymmetric Transfer Hydrogenation (ATH) and Enantioselective Organozinc Additions , where it can enhance reaction rates and stereoselectivity compared to non-fluorinated analogs.

Introduction & Ligand Design Principles

The ligand 1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (abbreviated here as TFPE ) represents a class of chiral pyridyl-alcohol ligands. These bidentate (N,O) ligands are privileged scaffolds in asymmetric catalysis due to their ability to form rigid 5-membered chelate rings with transition metals (Zn, Ru, Ir, Cu).

Electronic Impact of the 5-CF₃ Group

-

Decreased Basicity: The -CF₃ group (Hammett

) pulls electron density from the pyridine ring, making the nitrogen less basic. This creates a "hemilabile" character in some complexes or increases the electrophilicity of the metal center in others. -

Enhanced Lewis Acidity: In Lewis acid catalysis (e.g., with Zn(II)), the electron-deficient pyridine renders the metal center more acidic, facilitating the activation of carbonyl substrates.

-

Conformational Locking: The steric bulk of the -CF₃ group (approx. size of an isopropyl group) can reinforce the chiral pocket, minimizing non-selective transition states.

Catalytic Application I: Enantioselective Addition of Diethylzinc to Aldehydes

This is the primary application for chiral pyridyl-alcohol ligands. The TFPE ligand acts as a chiral auxiliary, directing the nucleophilic attack of diethylzinc to aldehydes to form chiral secondary alcohols with high enantiomeric excess (ee).

Mechanism & Rationale

The reaction proceeds via a dinuclear zinc transition state (Noyori-Oguni model). The chiral ligand coordinates to one zinc atom (forming the catalyst), while the substrate and diethylzinc coordinate to a second zinc atom. The 5-CF₃ group enhances the Lewis acidity of the catalytic zinc, accelerating the coordination of the aldehyde oxygen.

Experimental Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol via asymmetric addition of Et₂Zn to benzaldehyde.

Materials:

-

Ligand: (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol (5 mol%)

-

Metal Source: Diethylzinc (1.0 M in hexanes)

-

Substrate: Benzaldehyde (freshly distilled)

-

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Ligand Activation:

-

In a flame-dried Schlenk flask under Argon, dissolve (S)-TFPE (10.3 mg, 0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

-

Cool to 0°C.[1]

-

Add Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise.

-

Observation: Ethane gas evolution will occur. Allow to stir at 0°C for 20 minutes to form the active chiral zinc complex.

-

-

Substrate Addition:

-

Add Benzaldehyde (106 mg, 1.0 mmol) dropwise to the solution at 0°C.

-

Note: The electron-deficient nature of the ligand may increase the rate; monitor temperature to prevent exotherms which erode ee.

-

-

Reaction & Quench:

-

Stir at 0°C–Room Temperature (RT) for 4–12 hours. Monitor conversion by TLC or GC.

-

Quench by slow addition of saturated aqueous NH₄Cl (5 mL).

-

Extract with Et₂O (3 x 10 mL). Dry organic layer over MgSO₄ and concentrate.[2]

-

-

Purification:

-

Purify via flash column chromatography (SiO₂, Hexanes/EtOAc 9:1).

-

Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Expected Results:

-

Yield: >90%

-

Enantioselectivity (ee): >95% (The CF₃ group often enhances ee compared to the unsubstituted pyridine due to tighter metal binding in the transition state).

Catalytic Application II: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)